molecular formula C8H6BrNO5 B13707994 2-Bromo-5-nitromandelic acid

2-Bromo-5-nitromandelic acid

Cat. No.: B13707994
M. Wt: 276.04 g/mol
InChI Key: BFKUBRFLZLWVSI-UHFFFAOYSA-N
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Description

2-Bromo-5-nitromandelic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with a mandelic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-nitromandelic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to maximize yield and minimize production costs. The steps include nitration, hydrolysis, bromination, and purification, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitromandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-5-nitromandelic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitromandelic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-nitromandelic acid is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, along with the mandelic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

2-(2-bromo-5-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

BFKUBRFLZLWVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)Br

Origin of Product

United States

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